molecular formula C12H10N4O2 B14964834 N'-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide

N'-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide

Cat. No.: B14964834
M. Wt: 242.23 g/mol
InChI Key: RRPDUJBZANPGCA-UHFFFAOYSA-N
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Description

N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of two pyridine rings connected through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with pyridine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield the N-oxide derivative, while reduction with sodium borohydride would produce the corresponding alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer research, it inhibits enzymes involved in cell cycle regulation, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide is unique due to its dual pyridine structure and carbohydrazide linkage, which confer specific chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N'-(pyridine-4-carbonyl)pyridine-2-carbohydrazide

InChI

InChI=1S/C12H10N4O2/c17-11(9-4-7-13-8-5-9)15-16-12(18)10-3-1-2-6-14-10/h1-8H,(H,15,17)(H,16,18)

InChI Key

RRPDUJBZANPGCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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